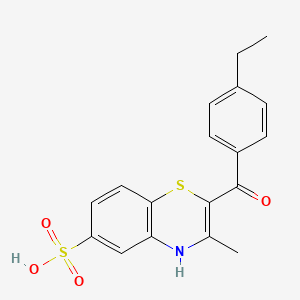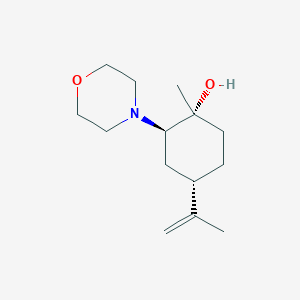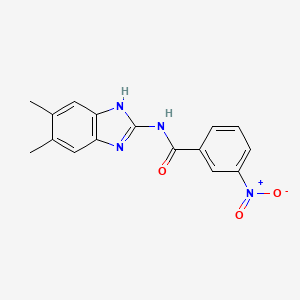![molecular formula C11H15O5P B14241285 [(1S)-1-dimethoxyphosphorylethyl] benzoate CAS No. 241496-36-6](/img/structure/B14241285.png)
[(1S)-1-dimethoxyphosphorylethyl] benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1S)-1-dimethoxyphosphorylethyl] benzoate is an organic compound with a complex structure that includes a benzoate ester and a phosphorylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1S)-1-dimethoxyphosphorylethyl] benzoate typically involves the esterification of benzoic acid with a phosphorylethyl group. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the esterification process. The reaction is carried out under controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
[(1S)-1-dimethoxyphosphorylethyl] benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the phosphorylethyl group to a simpler alkyl group.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are employed in substitution reactions.
Major Products
Scientific Research Applications
[(1S)-1-dimethoxyphosphorylethyl] benzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific thermal and optical properties.
Mechanism of Action
The mechanism by which [(1S)-1-dimethoxyphosphorylethyl] benzoate exerts its effects involves interactions with specific molecular targets and pathways. The phosphorylethyl group can interact with enzymes and proteins, modulating their activity and leading to various biological effects. The benzoate ester moiety may also play a role in the compound’s overall activity by influencing its solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
Methyl benzoate: A simpler ester with similar aromatic properties but lacking the phosphorylethyl group.
Sodium benzoate: A salt form of benzoic acid used widely as a preservative.
Benzyl benzoate: Another ester with applications in medicine and industry.
Uniqueness
[(1S)-1-dimethoxyphosphorylethyl] benzoate is unique due to the presence of the phosphorylethyl group, which imparts distinct chemical and biological properties. This group allows for specific interactions with biological molecules, making the compound valuable in research and potential therapeutic applications .
Properties
CAS No. |
241496-36-6 |
|---|---|
Molecular Formula |
C11H15O5P |
Molecular Weight |
258.21 g/mol |
IUPAC Name |
[(1S)-1-dimethoxyphosphorylethyl] benzoate |
InChI |
InChI=1S/C11H15O5P/c1-9(17(13,14-2)15-3)16-11(12)10-7-5-4-6-8-10/h4-9H,1-3H3/t9-/m0/s1 |
InChI Key |
DOSGMRLFXSPDKC-VIFPVBQESA-N |
Isomeric SMILES |
C[C@@H](OC(=O)C1=CC=CC=C1)P(=O)(OC)OC |
Canonical SMILES |
CC(OC(=O)C1=CC=CC=C1)P(=O)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-{3-[4-(3-Ethyloxiran-2-YL)but-2-EN-1-YL]oxiran-2-YL}octanoic acid](/img/structure/B14241202.png)
![1,10-Phenanthrolinium, 1-[2-(4-bromophenyl)-2-oxoethyl]-, bromide](/img/structure/B14241209.png)




![4-[(4-chlorophenyl)sulfonylamino]-N-[(4-methylphenyl)methylideneamino]benzamide](/img/structure/B14241225.png)
![N,N'-bis[2-(cyclohexen-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B14241233.png)

![4-[(4-chlorophenyl)sulfonylamino]-N-[(4-nitrophenyl)methylideneamino]benzamide](/img/structure/B14241239.png)
![N-Cyclohexyl-N-{2-(2,6-dimethylanilino)-2-oxo-1-[4-(trifluoromethanesulfonyl)phenyl]ethyl}benzamide](/img/structure/B14241244.png)
![1-[(1R)-1-Phenylethyl]tetrahydropyrimidin-2(1H)-one](/img/structure/B14241259.png)
![[2,4-Bis(3-aminophenoxy)phenyl]diphenylphosphine oxide](/img/structure/B14241268.png)

